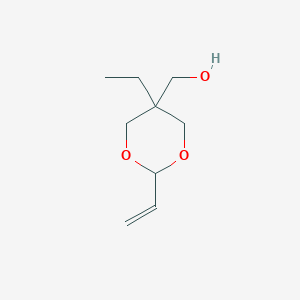
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a dioxane ring structure with an ethyl and an ethenyl group attached. This compound is known for its stability and solubility, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the epoxidation of an appropriate precursor followed by reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound .
Wissenschaftliche Forschungsanwendungen
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its chemical properties.
Wirkmechanismus
The mechanism by which (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Ethyl-5-(hydroxymethyl)-1,3-dioxane
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is unique due to its specific functional groups and the stability provided by the dioxane ring. This makes it particularly useful in applications where stability and solubility are crucial .
Eigenschaften
CAS-Nummer |
1075-97-4 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2-ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h3,8,10H,1,4-7H2,2H3 |
InChI-Schlüssel |
PIZPBHHTPIXFLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(OC1)C=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















